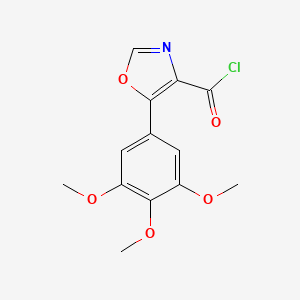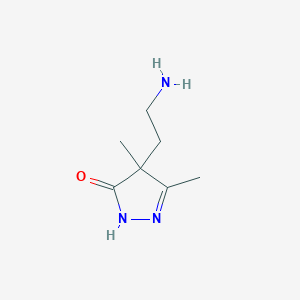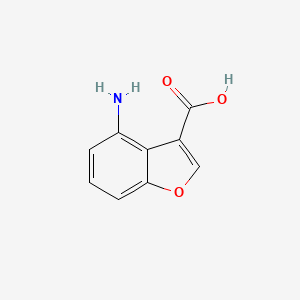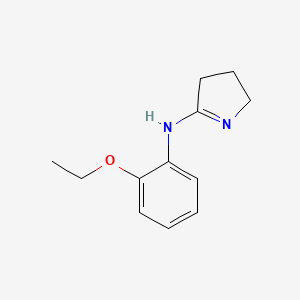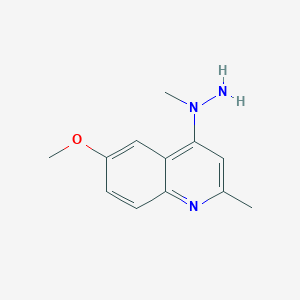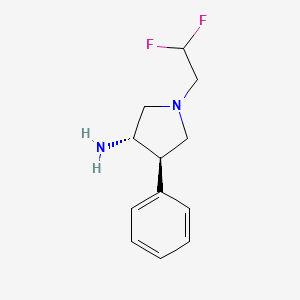
4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pivalamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pivalamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 4-Pivalamido-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, including 4-Pivalamido-1H-pyrrole-2-carboxylic acid . This approach not only reduces the carbon footprint but also provides access to valuable platform chemicals.
化学反応の分析
Types of Reactions: 4-Pivalamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxylic acid group allows for reactions such as esterification and amidation, while the pyrrole ring can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include oxidizing agents like copper(II) and air, reducing agents, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, but they generally involve mild to moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include N-substituted pyrroles, esters, and amides.
科学的研究の応用
4-Pivalamido-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as antiviral, anti-inflammatory, and anticancer agents . Additionally, its unique structure makes it a valuable component in the development of new materials with specific properties .
作用機序
The mechanism of action of 4-Pivalamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
4-Pivalamido-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as pyrrole-2-carboxamide and 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide . These compounds share a similar pyrrole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the pivalamido group in 4-Pivalamido-1H-pyrrole-2-carboxylic acid makes it unique, as it imparts specific steric and electronic effects that influence its reactivity and biological activity.
Conclusion
4-Pivalamido-1H-pyrrole-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its potential in fields such as medicine, materials science, and sustainable chemistry.
特性
CAS番号 |
305809-16-9 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
4-(2,2-dimethylpropanoylamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChIキー |
XUBMKTMJWBCOJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CNC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



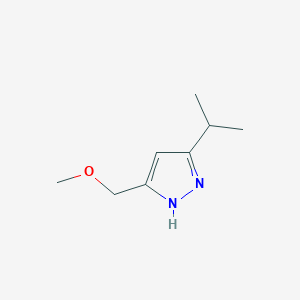
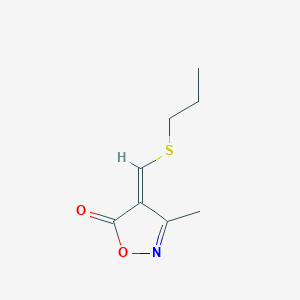
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
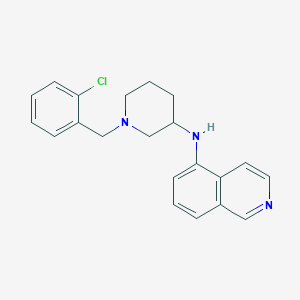
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)

